molecular formula C16H22N4OS B5644608 N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea

N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea

Cat. No. B5644608
M. Wt: 318.4 g/mol
InChI Key: RFMYFXPTGJOZNB-UHFFFAOYSA-N
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Description

  • N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea is a chemical compound belonging to the class of antipyrine derivatives. Antipyrine derivatives are known for their diverse applications in medicinal chemistry and material science.

Synthesis Analysis

  • This compound is synthesized through a reaction process involving acetyl isothiocyanate and 4-aminoantipyrine. The reaction yields a new ligand, characterized by various spectroscopic techniques including FT-IR, UV-Vis, and NMR spectra (Sarhan, Lateef, & Waheed, 2017).

Molecular Structure Analysis

  • The molecular structure is characterized by X-ray diffraction, revealing crystallization in specific space groups. For example, in related compounds, the crystal packing is stabilized by hydrogen bonds and π-interactions (Saeed et al., 2020).

Chemical Reactions and Properties

  • The compound participates in various chemical reactions, forming complexes with different metal ions. These complexes have been characterized through FT-IR, UV-Vis spectra, and other methods (Sarhan, Lateef, & Waheed, 2017).

Physical Properties Analysis

  • Specific physical properties such as crystallization, molecular conformation, and hydrogen bonding interactions can be studied through methods like X-ray diffraction and Hirshfeld surface analysis (Saeed et al., 2020).

Scientific Research Applications

Heterocyclic Synthesis

N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, Fadda et al. (2012) utilized this compound for the synthesis of pyrazole, pyridine, and pyrimidine derivatives, highlighting its utility in the creation of diverse chemical structures (Fadda, Etman, El-Seidy, & Elattar, 2012).

Spectral and Thermal Investigation

Abouel‐Enein et al. (2020) conducted spectral and thermal studies on novel Schiff base ligands synthesized from this compound. The research explored the formation of stable chelates with various metal ions, providing insights into the structural and thermal properties of these complexes (Abouel‐Enein, Emam, Wagdy, & Abouzayed, 2020).

Antimicrobial and Cytotoxic Activities

The compound has been found to contribute to the antimicrobial and cytotoxic activities of certain derivatives. For instance, Asiri & Khan (2010) reported that Schiff bases containing this compound exhibited moderate to good antibacterial activity (Asiri & Khan, 2010). Similarly, Ghorab et al. (2014) identified several pyrazolone derivatives based on this compound as potential anticancer agents against breast cancer cell lines (Ghorab, El-Gazzar, & Alsaid, 2014).

Biological Evaluation

Saeed et al. (2015) synthesized benzamides derivatives of this compound and evaluated them for biological applications, including their potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Metal Complex Synthesis

The synthesis of metal complexes using this compound has been explored, as demonstrated by Sarhan, Lateef, & Waheed (2017), who synthesized and characterized transition metal complexes involving this ligand (Sarhan, Lateef, & Waheed, 2017).

properties

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-5-19(6-2)16(22)17-14-12(3)18(4)20(15(14)21)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMYFXPTGJOZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea
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N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea
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N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea
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N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea
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N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea
Reactant of Route 6
N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea

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